molecular formula C14H18BrNO3 B14503162 Ethyl 5-benzamido-2-bromopentanoate CAS No. 63273-53-0

Ethyl 5-benzamido-2-bromopentanoate

Cat. No.: B14503162
CAS No.: 63273-53-0
M. Wt: 328.20 g/mol
InChI Key: HYGRFRJIYGKIPI-UHFFFAOYSA-N
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Description

Ethyl 5-benzamido-2-bromopentanoate is a brominated ester derivative featuring a benzamido functional group at the 5-position and a bromine atom at the 2-position of a pentanoate backbone. Its molecular structure combines ester reactivity with halogen and amide functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Synthesis typically involves bromination of a precursor ester followed by benzamidation.

Properties

CAS No.

63273-53-0

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

ethyl 5-benzamido-2-bromopentanoate

InChI

InChI=1S/C14H18BrNO3/c1-2-19-14(18)12(15)9-6-10-16-13(17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,17)

InChI Key

HYGRFRJIYGKIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCNC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzamido-2-bromopentanoate typically involves the reaction of 5-bromopentanoic acid with benzamide and ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzamido-2-bromopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of Ethyl 5-amino-2-pentanoate.

    Oxidation Reactions: The benzamido group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Ethyl 5-hydroxy-2-pentanoate or Ethyl 5-amino-2-pentanoate.

    Reduction: Ethyl 5-amino-2-pentanoate.

    Oxidation: Ethyl 5-benzoylamino-2-pentanoate.

Scientific Research Applications

Ethyl 5-benzamido-2-bromopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-benzamido-2-bromopentanoate exerts its effects involves its interaction with specific molecular targets. The bromine atom and benzamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Ethyl 5-Benzamido-2-Bromopentanoate and Analogues

Compound Name Functional Groups Molecular Weight (g/mol) Reactivity Highlights Applications
This compound Bromine, benzamido, ester ~312.2 (estimated) Electrophilic substitution (C-Br), H-bonding (amide) Drug intermediates, agrochemicals
Ethyl palmitate (from ) Ester, long alkyl chain 284.48 Hydrophobic, low polarity Pheromone components, flavorants
Ethyl 4-(benzimidazolyl)butanoate () Benzimidazole, ester, hydroxyethylamino ~367.4 (estimated) Schiff base formation, heterocyclic reactivity Pharmaceutical scaffolds

Key Findings:

Reactivity Differences: The bromine in this compound enables nucleophilic substitution (e.g., SN2), unlike ethyl palmitate, which lacks halogens and undergoes hydrolysis or transesterification . Compared to the benzimidazole-containing ester in , the target compound’s benzamido group may exhibit stronger intermolecular H-bonding, affecting solubility and crystallinity.

Synthetic Pathways: this compound likely requires bromination and amidation steps, whereas ’s compound utilizes Schiff base formation (benzaldehyde condensation) to introduce heterocyclic moieties .

Biological Interactions: While this compound’s bioactivity is unspecified, ethyl palmitate () is implicated in insect olfactory responses, suggesting esters with simpler structures may have ecological roles distinct from halogenated/amide derivatives .

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